molecular formula C17H22FNO3 B7035297 Cyclopropylmethyl 3-[(4-fluorophenyl)methyl]-3-(hydroxymethyl)pyrrolidine-1-carboxylate

Cyclopropylmethyl 3-[(4-fluorophenyl)methyl]-3-(hydroxymethyl)pyrrolidine-1-carboxylate

Cat. No.: B7035297
M. Wt: 307.36 g/mol
InChI Key: LIUMULYUWJWTOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopropylmethyl 3-[(4-fluorophenyl)methyl]-3-(hydroxymethyl)pyrrolidine-1-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmaceuticals. This compound features a cyclopropylmethyl group, a fluorophenyl group, and a pyrrolidine ring, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropylmethyl 3-[(4-fluorophenyl)methyl]-3-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihalide.

    Introduction of the Fluorophenyl Group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with a nucleophile.

    Addition of the Cyclopropylmethyl Group: This can be achieved through a Grignard reaction or other organometallic coupling methods.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized versions of the above reactions, focusing on yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms might be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Conversion of the hydroxymethyl group to a carboxyl group.

    Reduction: Formation of an alcohol from the ester group.

    Substitution: Introduction of various functional groups onto the fluorophenyl ring.

Scientific Research Applications

Chemistry

In chemistry, Cyclopropylmethyl 3-[(4-fluorophenyl)methyl]-3-(hydroxymethyl)pyrrolidine-1-carboxylate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

Biologically, this compound can be used to study the effects of fluorinated compounds on biological systems. The fluorophenyl group is known to enhance the metabolic stability and bioavailability of drugs.

Medicine

In medicine, derivatives of this compound might be investigated for their potential as therapeutic agents. The presence of the fluorophenyl group suggests possible applications in the development of anti-inflammatory or anticancer drugs.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Cyclopropylmethyl 3-[(4-fluorophenyl)methyl]-3-(hydroxymethyl)pyrrolidine-1-carboxylate would depend on its specific application. Generally, the fluorophenyl group can interact with various biological targets, enhancing the compound’s binding affinity and specificity. The pyrrolidine ring can interact with enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropylmethyl 3-[(4-chlorophenyl)methyl]-3-(hydroxymethyl)pyrrolidine-1-carboxylate
  • Cyclopropylmethyl 3-[(4-bromophenyl)methyl]-3-(hydroxymethyl)pyrrolidine-1-carboxylate

Uniqueness

The presence of the fluorophenyl group in Cyclopropylmethyl 3-[(4-fluorophenyl)methyl]-3-(hydroxymethyl)pyrrolidine-1-carboxylate makes it unique compared to its chlorinated or brominated analogs. Fluorine atoms can significantly alter the electronic properties of the molecule, potentially enhancing its biological activity and stability.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

cyclopropylmethyl 3-[(4-fluorophenyl)methyl]-3-(hydroxymethyl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FNO3/c18-15-5-3-13(4-6-15)9-17(12-20)7-8-19(11-17)16(21)22-10-14-1-2-14/h3-6,14,20H,1-2,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIUMULYUWJWTOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC(=O)N2CCC(C2)(CC3=CC=C(C=C3)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.